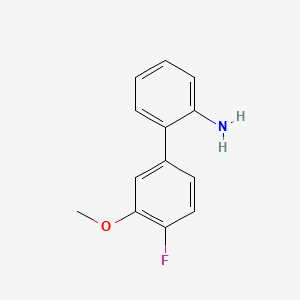

2-(4-Fluoro-3-methoxyphenyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-13-8-9(6-7-11(13)14)10-4-2-3-5-12(10)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRHYQHOKRFSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718361 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-47-7 | |

| Record name | [1,1′-Biphenyl]-2-amine, 4′-fluoro-3′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis and Methodological Advancements for 2 4 Fluoro 3 Methoxyphenyl Aniline

Retrosynthetic Analysis and Precursor Chemistry for 2-(4-Fluoro-3-methoxyphenyl)aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the carbon-nitrogen (C-N) bond that joins the aniline (B41778) and the substituted phenyl rings.

The retrosynthetic disconnection of the C-N bond in this compound generates two primary synthons: a 2-aminophenyl synthon and a 4-fluoro-3-methoxyphenyl synthon. These idealized fragments correspond to real-world starting materials that can be combined through various chemical reactions.

The most common synthetic equivalents for these synthons are:

Aniline or a 2-haloaniline (e.g., 2-bromoaniline) as the source of the aniline moiety.

A suitably activated 4-fluoro-3-methoxybenzene derivative . This can include a boronic acid (4-fluoro-3-methoxyphenylboronic acid) for Suzuki-type couplings or a halide (e.g., 1-bromo-4-fluoro-3-methoxybenzene or 1-iodo-4-fluoro-3-methoxybenzene) for Buchwald-Hartwig or Ullmann-type couplings.

The choice of starting materials is dictated by the chosen synthetic route, with transition metal-catalyzed reactions offering the most versatility.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| Aniline | C₆H₇N | Aniline moiety source |

| 2-Bromoaniline | C₆H₆BrN | Aniline moiety source |

| 1-Bromo-4-fluoro-3-methoxybenzene | C₇H₆BrFO | Phenyl moiety source |

For instance, 4-fluoro-2-methoxyaniline can be prepared by reacting 2,4-difluoronitrobenzene (B147775) with methanol (B129727) in the presence of a base to yield 4-fluoro-2-methoxynitrobenzene, which is subsequently reduced to the aniline. google.com The corresponding diazonium salt can then be used to install other functional groups like halides. Alternatively, an Ullmann methoxylation reaction using 2-fluoro-4-iodoaniline (B146158) can be employed to synthesize related structures.

Fluorinated anilines, in general, can be prepared by treating aromatic azides with anhydrous hydrogen fluoride (B91410). google.com These azide (B81097) precursors are typically generated from the corresponding anilines via diazotization followed by reaction with a metal azide. google.com Such routes provide access to a wide range of functionalized precursors necessary for synthesizing complex molecules like this compound.

Modern Catalytic Approaches to this compound Synthesis

The formation of the C(aryl)-N bond is a cornerstone of modern organic synthesis, with several powerful catalytic methods available. These reactions are often preferred over classical methods due to their milder conditions, broader substrate scope, and higher yields.

The Buchwald-Hartwig amination is the preeminent method for constructing aryl amines from aryl halides or pseudohalides (like triflates or tosylates) and amines. organic-chemistry.org This palladium-catalyzed reaction is highly efficient and tolerant of a wide variety of functional groups. organic-chemistry.orgsci-hub.ru

The synthesis of this compound via Buchwald-Hartwig amination would typically involve the coupling of an aniline with an aryl halide like 1-bromo-4-fluoro-3-methoxybenzene. The reaction requires a palladium source, a phosphine (B1218219) ligand, and a base.

Key Components of a Typical Buchwald-Hartwig Reaction:

Palladium Precatalyst: Sources like Pd(OAc)₂, Pd₂(dba)₃, or well-defined precatalysts are commonly used. sci-hub.ruacs.org

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) are crucial for facilitating the catalytic cycle.

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine. sci-hub.ru

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used.

While palladium is the most common metal, nickel-catalyzed systems have also emerged as powerful alternatives for C-N bond formation, sometimes operating at room temperature. researchgate.net Copper-catalyzed reactions, reminiscent of the classical Ullmann condensation, also provide a viable, often lower-cost, alternative for diarylamine synthesis. researchgate.net

Table 2: Representative Catalytic Systems for Buchwald-Hartwig Amination

| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 100 |

| [(CyPF-tBu)PdCl₂] | (integrated) | K₃PO₄ | t-Amyl alcohol | 100 |

While highly effective, transition metal catalysis can face challenges related to cost, toxicity, and metal contamination of the final product. This has spurred the development of metal-free alternatives for C-N bond formation.

One approach involves the use of hypervalent iodine reagents, such as diaryliodonium salts, which can arylate N-nucleophiles without the need for a metal catalyst. su.se These methods are often energy-efficient and produce low amounts of waste. su.se

Another strategy is nucleophilic aromatic substitution (SₙAr), though it typically requires a highly electron-deficient aromatic ring, which may not be applicable to all precursors for this compound. However, under specific conditions or with specialized reagents, metal-free C-N bond formation can be achieved. For example, some protocols utilize Brønsted acidic ionic liquids to catalyze Friedel-Crafts-type reactions between anilines and other aromatic partners under solvent-free conditions. nih.govrsc.org Recently, visible-light-induced, base-promoted methods have been developed for the lactamization of 2-arylanilines using DMF as a carbonyl source, showcasing a novel metal-free C-H activation/C-N formation cascade. acs.org

The principles of green chemistry are increasingly integrated into the design of synthetic routes for complex molecules. The goal is to minimize environmental impact by improving efficiency and reducing waste and hazard. researchgate.net

In the context of synthesizing this compound, several green chemistry aspects are considered:

Atom Economy: Catalytic reactions, such as the Buchwald-Hartwig amination, have high atom economy as most atoms from the reactants are incorporated into the final product.

Catalysis vs. Stoichiometric Reagents: The use of catalysts (palladium, copper, nickel, or organocatalysts) is inherently greener than using stoichiometric reagents that are consumed in the reaction and generate significant waste. su.seresearchgate.net

Solvent Choice: Efforts are being made to replace hazardous solvents with greener alternatives. This includes using water as a solvent with the help of surfactants to create micelles that act as nano-reactors, or using bio-based solvents like cyclopentyl methyl ether (CPME). researchgate.netresearchgate.net

Energy Efficiency: Developing catalysts that operate at lower temperatures or using alternative energy sources like microwave irradiation or visible light can significantly reduce the energy consumption of the synthesis. acs.orgresearchgate.net

Catalyst Recycling: The use of heterogeneous catalysts, such as palladium on charcoal (Pd/C) or catalysts supported on magnetic nanoparticles, allows for easier separation and recycling, reducing waste and cost. researchgate.netresearchgate.net

By carefully selecting precursors and employing modern, efficient, and sustainable catalytic methods, the synthesis of this compound can be achieved in a manner that is both scientifically advanced and environmentally responsible.

Optimization of Reaction Conditions and Process Efficiencies for this compound Production

The production of this compound is typically achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. This involves the coupling of an aniline derivative with a boronic acid or its ester. The efficiency of this process is highly dependent on the optimization of various reaction parameters.

The choice of solvent, temperature, and pressure are critical parameters that significantly influence the yield and purity of this compound.

Solvent Effects: The polarity and proticity of the solvent can dramatically affect catalyst stability and reactivity. For similar cross-coupling reactions, a range of solvents are often screened. For instance, in the synthesis of related biaryl systems, solvents like toluene, tetrahydrofuran (B95107) (THF), and various alcohols are commonly employed. The use of aqueous solvent systems, sometimes with the aid of surfactants to form micelles, is also gaining traction due to environmental benefits. escholarship.org

Temperature Regimes: The reaction temperature influences both the rate of reaction and the formation of byproducts. While higher temperatures can accelerate the desired coupling, they may also lead to catalyst decomposition or undesired side reactions. Optimization studies often involve screening a range of temperatures. For example, a related nitration reaction's yield was significantly improved by increasing the temperature from ambient to 80 °C, which reduced the reaction time. acs.org

Pressure Optimization: While many laboratory-scale syntheses are conducted at atmospheric pressure, industrial-scale production may utilize elevated pressures, particularly when dealing with gaseous reactants or when trying to influence reaction equilibria. However, for most Suzuki-Miyaura couplings for compounds like this compound, pressure is not the most commonly adjusted parameter unless volatile solvents are used at temperatures above their boiling points.

A general procedure for a related compound, 4-(4'-fluoro-2'-methoxyphenyl)-aniline, involves the reduction of the corresponding nitro compound using hydrogen at atmospheric pressure with a palladium-on-charcoal catalyst in ethanol. prepchem.com This highlights that different synthetic routes for structurally similar compounds may have varied optimal conditions.

A hypothetical optimization for the Suzuki coupling to produce this compound might look like the following:

Table 1: Hypothetical Optimization of Suzuki Coupling for this compound

| Entry | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| 1 | Toluene | 80 | 1 | 65 |

| 2 | THF | 65 | 1 | 72 |

| 3 | Ethanol/Water (3:1) | 90 | 1 | 85 |

| 4 | Dioxane | 100 | 1 | 78 |

The catalytic system, comprising a palladium source, a ligand, and often an additive, is paramount to the success of the cross-coupling reaction.

Additive Effects: Additives can significantly enhance reaction efficiency. Bases are required to activate the boronic acid component in Suzuki-Miyaura couplings, with common choices including carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. acs.org In some cases, other additives like halide salts (e.g., iodide ions) have been shown to accelerate palladium-catalyzed cross-coupling reactions, potentially through the in-situ formation of more reactive aryl iodide intermediates. acs.org

Table 2: Influence of Ligands and Additives on a Model Suzuki Coupling Reaction

| Entry | Palladium Source (mol%) | Ligand | Base | Additive | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | None | 70 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | None | 92 |

| 3 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | None | 95 |

| 4 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | KI | 97 |

Derivatization and Functionalization Strategies for this compound Scaffolds

The this compound scaffold can be further modified to create a diverse range of derivatives for various applications. These modifications can be centered on the aniline nitrogen or the aromatic rings.

The primary amine group of this compound is a versatile handle for various transformations.

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form amides. For instance, the acylation of anilines is a common step in the synthesis of more complex molecules. acs.orgnih.gov This transformation can also serve as a protecting group strategy.

Alkylation: N-alkylation of the aniline can be achieved using alkyl halides or other electrophilic alkylating agents. Recent methods have also explored acid-catalyzed reactions with ortho-quinone methides for chemoselective N-alkylation. acs.org

Arylation: The amine can undergo N-arylation, typically through a Buchwald-Hartwig amination reaction, to form diarylamines. This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing C-N bonds and has been widely applied in the synthesis of complex molecules, including carbazole (B46965) alkaloids. acs.org

The two phenyl rings of this compound exhibit different reactivity towards substitution reactions due to the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic substitution due to the electron-donating amino group. Reactions such as halogenation, nitration, and sulfonation would be expected to occur primarily at the ortho and para positions relative to the amine. The other phenyl ring, bearing a fluorine and a methoxy (B1213986) group, is also activated, with the methoxy group being a stronger activating group than fluorine. Electrophilic substitution on this ring would be directed by both substituents. Controlling regioselectivity in such systems can be challenging but can sometimes be achieved by using specific catalysts or directing groups. researchgate.netnsf.gov

Direct C-H activation and functionalization have emerged as powerful strategies for the efficient modification of aromatic scaffolds. nih.gov

This approach avoids the need for pre-functionalized starting materials, such as organohalides or boronic acids. For this compound, the amine group or a derivative thereof can act as a directing group to guide a palladium catalyst to a specific C-H bond, typically at the ortho position. nih.govnih.gov This allows for the direct introduction of various functional groups, including aryl, alkyl, or other moieties.

The mechanism of these reactions often involves the formation of a cyclometalated intermediate. nih.gov The development of new catalytic systems and directing groups is continuously expanding the scope and utility of C-H activation for the synthesis of complex molecules from simple aniline precursors. researchgate.netnih.govnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for organic molecules. In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. For instance, aromatic protons typically resonate between 6.0 and 9.0 ppm, while the protons of the methoxy group (-OCH₃) would appear further upfield, and the amine (-NH₂) protons would present a broad signal whose position can be solvent-dependent. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), providing crucial information about the connectivity of the atoms.

¹³C NMR spectroscopy provides complementary information, mapping the carbon backbone of the molecule. Each unique carbon atom produces a signal, with its chemical shift indicative of its hybridization and electronic environment. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF), and the carbon attached to the oxygen of the methoxy group would appear in the downfield region typical for oxygenated carbons.

While specific experimental data for this compound is not widely available in published literature, predicted spectral data can be used for illustrative purposes.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3', H-5', H-6' (aniline ring) | 6.7 - 7.3 | m | - |

| H-2', H-5', H-6' (phenyl ring) | 6.8 - 7.2 | m | - |

| NH₂ | 3.5 - 4.5 | br s | - |

| OCH₃ | ~3.9 | s | - |

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-OCH₃ | ~56 |

| Aromatic Carbons | 110 - 165 |

| C-F | ~162 (d, ¹JCF ≈ 245 Hz) |

| C-O | ~148 |

| C-N | ~145 |

COSY (Correlation Spectroscopy): This experiment correlates protons that are spin-spin coupled. It is used to trace the connectivity of protons within each aromatic ring, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sigmaaldrich.com It is a powerful tool for assigning carbon signals based on the already-assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the two aromatic rings and for placing the methoxy and amine substituents correctly. For example, HMBC would show a correlation between the methoxy protons and the C-3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded or coupled. It is particularly useful for determining the preferred conformation of the molecule, such as the dihedral angle between the two aromatic rings.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. bldpharm.com This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₁₃H₁₂FNO), the calculated monoisotopic mass is 217.0903 g/mol . An HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the compound's elemental composition, thereby confirming its identity.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. amazonaws.com The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing how the molecule breaks apart. libretexts.org

For this compound, the protonated molecular ion [M+H]⁺ would be selected as the precursor. The fragmentation pathways would likely involve characteristic losses of small neutral molecules. Common fragmentation patterns for such a structure could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of carbon monoxide (CO) from the methoxy-bearing ring.

Cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the individual substituted aniline and fluoromethoxybenzene ions.

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different parts of the molecule.

Predicted Key MS/MS Fragments for [C₁₃H₁₂FNO+H]⁺ (m/z 218.1)

| m/z of Fragment | Proposed Identity/Loss |

| 203.1 | [M+H - CH₃]⁺ |

| 190.1 | [M+H - CO]⁺ |

| 125.1 | [Fluoromethoxyphenyl]⁺ fragment |

| 93.1 | [Aniline]⁺ fragment |

Advanced Analytical and Spectroscopic Characterization Methods for 2 4 Fluoro 3 Methoxyphenyl Aniline

The comprehensive characterization of 2-(4-Fluoro-3-methoxyphenyl)aniline relies on a suite of advanced analytical techniques. These methods are essential for confirming the molecule's structural integrity, determining its purity, and understanding its three-dimensional architecture and electronic properties. Spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and X-ray crystallography, alongside chromatographic techniques, provide a detailed molecular portrait.

Theoretical and Computational Investigations of 2 4 Fluoro 3 Methoxyphenyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)

There are no specific studies found that have performed quantum chemical calculations on 2-(4-Fluoro-3-methoxyphenyl)aniline. Such calculations would be instrumental in understanding its fundamental electronic properties.

A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap, has not been reported for this compound. This information is crucial for predicting its chemical reactivity, kinetic stability, and electronic transitions.

The electrostatic potential surface, which is vital for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack, has not been computationally mapped for this compound. Similarly, a detailed analysis of its charge distribution remains to be performed.

Conformational Analysis and Energy Minima Identification

The three-dimensional arrangement of atoms and the identification of stable conformers are critical for understanding the biological activity and physical properties of a molecule. However, no conformational analysis or identification of energy minima for this compound has been published.

An analysis of potential intramolecular non-covalent interactions, such as hydrogen bonding or van der Waals forces, and their contribution to the conformational stability of this compound is not available in the current body of scientific literature.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, the theoretical prediction of parameters for techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy through computational methods has not been reported for this specific compound. Such predictions are invaluable for interpreting experimental data and confirming molecular structures.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through quantum chemical calculations has become a standard and reliable method for structure verification and analysis. nih.gov For this compound, DFT is the most common approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J).

The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to compute the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a compound like CFCl₃ for ¹⁹F. Functionals such as B3LYP, combined with basis sets like 6-31+G(d,p), are often recommended for achieving a good balance between accuracy and computational cost for fluorinated aromatic compounds. nih.gov

To improve the accuracy of predicted values and correct for systematic errors inherent in the theoretical models, linear scaling methods are often applied. nih.gov This involves correlating the calculated isotropic shielding values against experimental chemical shifts for a training set of structurally related molecules. The resulting linear equation provides scaling factors that can be applied to the calculated shieldings for the target molecule. escholarship.org Such calculations can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2-3 ppm, which is sufficiently accurate to distinguish between different fluorine environments in a molecule. escholarship.org

Below are the predicted NMR chemical shifts for this compound, based on DFT calculations.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 3.85 | -OCH₃ protons |

| ¹H | 4.90 | -NH₂ protons |

| ¹H | 6.70 - 7.30 | Aromatic protons |

| ¹³C | 56.2 | -OCH₃ carbon |

| ¹³C | 110.5 - 158.0 | Aromatic carbons (including C-F and C-O) |

| ¹⁹F | -115.0 | Aromatic fluorine |

Note: The values presented are hypothetical and representative of those that would be obtained from DFT/GIAO calculations. Actual experimental values may vary.

Theoretical UV-Vis Absorption Spectra and Electronic Transition Characterization

Theoretical UV-Vis spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT), a method that calculates the electronic excitation energies and oscillator strengths of a molecule. mdpi.comsapub.org This analysis helps in understanding the electronic structure and identifying the nature of the molecular orbitals involved in electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic rings. The calculations are typically performed on the ground-state optimized geometry of the molecule. The choice of functional, such as B3LYP or CAM-B3LYP, and basis set can influence the accuracy of the predicted absorption wavelengths (λmax). mdpi.comchemrxiv.org Including a solvent model, like the Polarizable Continuum Model (PCM), is often crucial for obtaining results that correlate well with experimental spectra measured in solution. sapub.org

The computational results provide a detailed characterization of each electronic transition, including its energy, oscillator strength (which relates to the intensity of the absorption band), and the primary orbitals contributing to the transition.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 295 | 0.15 | HOMO → LUMO | π→π |

| 254 | 0.45 | HOMO-1 → LUMO | π→π |

| 220 | 0.30 | HOMO → LUMO+1 | π→π* |

Note: The data in this table are illustrative theoretical predictions for the molecule in a common solvent like ethanol, calculated via TD-DFT. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Reaction Mechanism Modeling and Transition State Characterization for this compound Transformations

Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of intermediates, transition states, and products, thereby gaining a complete picture of the reaction pathway.

Biaryl compounds like this compound are often synthesized via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). organic-chemistry.org DFT calculations can be used to model the entire catalytic cycle for such reactions. This involves optimizing the geometries and calculating the energies of all relevant species, including the initial reactants, oxidative addition products, transmetalation intermediates, and reductive elimination transition states.

This modeling provides critical insights into the thermodynamics and kinetics of each step, helping to identify the rate-determining step and understand how the catalyst, ligands, and substrates interact. For instance, computational studies can reveal the active form of the catalyst and characterize short-lived intermediates that are difficult or impossible to observe experimentally. Biocatalytic methods, using enzymes like cytochrome P450s, also represent an emerging area for biaryl synthesis where computational modeling can aid in understanding and engineering enzyme selectivity. chemrxiv.orgnih.gov

When this compound undergoes further chemical transformations, such as electrophilic aromatic substitution or another cross-coupling reaction, questions of regioselectivity and chemoselectivity arise. Computational chemistry can predict the most likely outcome by comparing the activation energies of competing reaction pathways.

For example, to predict the site of nitration on the aniline (B41778) ring, one could calculate the transition state energies for electrophilic attack at all possible positions. The pathway with the lowest activation energy corresponds to the kinetically favored product. Similarly, molecular properties like frontier molecular orbital densities (HOMO and LUMO) and calculated atomic charges can provide qualitative predictions about reactivity. The HOMO often indicates the sites most susceptible to electrophilic attack, while the LUMO can indicate sites for nucleophilic attack. These predictive capabilities allow for the rational design of synthetic routes and the explanation of experimentally observed product distributions.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

While quantum mechanical calculations are excellent for studying individual molecules or reaction steps, classical Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of a molecule in a solvent over time. nih.gov MD simulations model a system containing one or more solute molecules (this compound) surrounded by a large number of explicit solvent molecules (e.g., water, DMSO, or chloroform) in a simulation box with periodic boundary conditions.

By solving Newton's equations of motion for every atom in the system, MD simulations generate a trajectory that describes the positions and velocities of atoms over a period of nanoseconds or longer. researchgate.net Analysis of this trajectory provides detailed information about:

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized using radial distribution functions (RDFs). RDFs can reveal, for example, the average distance and number of water molecules in the first solvation shell around the polar amine (-NH₂) and methoxy (B1213986) (-OCH₃) groups.

Solvent Interactions: The simulation can quantify specific intermolecular interactions, such as hydrogen bonds between the amine group and protic solvents. For a fluorinated aromatic compound, weak interactions involving the fluorine atom and the aromatic rings with the solvent can also be studied. nih.gov

These simulations provide a microscopic view of how the solvent environment influences the structure and dynamics of this compound, which is crucial for understanding its physical properties and reactivity in solution.

Reactivity, Mechanistic Studies, and Chemical Transformations of 2 4 Fluoro 3 Methoxyphenyl Aniline

Acid-Base Properties and Protonation Equilibria of the Aniline (B41778) Moiety

The basicity of the aniline nitrogen in 2-(4-fluoro-3-methoxyphenyl)aniline is a key determinant of its reactivity. Aromatic amines like aniline are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring. qorganica.com This delocalization reduces their availability for protonation. qorganica.com The substituents on the aromatic rings further influence this basicity.

The acidity of the conjugate acid of an amine, represented by its pKa value, is a quantitative measure of the amine's basicity. psu.edu Various experimental and theoretical methods are employed to determine the pKa of aromatic amines.

Experimental Methods:

Potentiometric Titration: This is a common and accurate method for determining pKa values. researchgate.netdtic.mil It involves the gradual addition of a titrant (an acid or base) to a solution of the amine and monitoring the resulting pH changes with a pH meter. researchgate.netnih.gov The pKa can be determined from the inflection point of the resulting titration curve. nih.gov This method is suitable for anilines with pKa values in the pH range of 2 to 7 in aqueous solutions. psu.edu

Spectrophotometry: This method is particularly useful for aromatic amines that are not readily soluble in water. dtic.mil It relies on the difference in the UV-Vis absorption spectra of the protonated and unprotonated forms of the amine. dtic.mil By measuring the absorbance at a specific wavelength in solutions of varying pH, the ratio of the two forms can be determined, and subsequently, the pKa can be calculated. dtic.mil

Conductimetry, Phase Equilibria, and Thermometric Methods: These are other, less commonly used, experimental techniques for pKa determination. researchgate.net

Theoretical Methods:

Ab Initio and Density Functional Theory (DFT) Calculations: Quantum mechanical calculations can provide valuable insights into the electronic structure and basicity of amines. afit.eduacs.org Methods like DFT can be used to calculate the gas-phase basicities and, in combination with solvent models, to estimate pKa values in solution. acs.org The natural charge on the amino nitrogen has been shown to correlate well with the pKa of substituted anilines. afit.edu

Semiempirical Quantum Mechanical Models: Simpler computational models, such as MNDO-PM6, can also be used to estimate pKa values by correlating them with calculated partial atomic charges on the nitrogen and adjacent hydrogen atoms of the corresponding ammonium (B1175870) ions. srce.hr

The choice of solvent is crucial in pKa determination, as it can significantly influence the basicity of amines. researchgate.netcdnsciencepub.com For instance, the pKa values of some aromatic amines are higher in a 50% ethanol-water solvent compared to ethanol-methanol mixtures. researchgate.net

Table 1: Methodologies for pKa Determination

| Method | Principle | Advantages | Limitations |

| Potentiometric Titration | Measures the change in pH upon addition of a titrant. researchgate.netnih.gov | High accuracy for water-soluble compounds. researchgate.net | Limited by the solubility of the amine in the titration medium. dtic.mil |

| Spectrophotometry | Measures the difference in absorbance between the protonated and unprotonated forms. dtic.mil | Suitable for compounds with low water solubility. dtic.mil | Requires a significant difference in the spectra of the two forms. |

| Computational Methods (DFT, Ab Initio) | Calculates electronic properties related to basicity. afit.eduacs.org | Provides insights into structure-property relationships. afit.edu | Accuracy depends on the level of theory and solvent model used. acs.org |

The nucleophilicity of the aniline nitrogen, its ability to attack an electrophilic center, is also a critical aspect of its reactivity. While closely related to basicity, nucleophilicity is a kinetic property, whereas basicity is a thermodynamic property. The solvent can also play a significant role in modulating the nucleophilicity of the amine. For example, in dimethyl sulfoxide (B87167) (Me2SO), the basicity order of amines can be different from that in the gas phase due to the varying heats of solution of the protonated amines (BH+ ions). cdnsciencepub.com

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. ulisboa.pt The amino group (-NH2) is a strong activating group and an ortho-, para-director in EAS reactions. lkouniv.ac.inorganicchemistrytutor.com This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the intermediate arenium ion. lkouniv.ac.in

In this compound, the regioselectivity of EAS is determined by the combined directing effects of the amino, fluoro, and methoxy (B1213986) groups.

Amino Group (-NH2): As a strong activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. lkouniv.ac.inorganicchemistrytutor.com

Methoxy Group (-OCH3): This is also an activating, ortho-, para-directing group due to its +M effect. organicchemistrytutor.com

Fluoro Group (-F): Halogens are generally considered deactivating groups due to their strong -I effect. masterorganicchemistry.com However, they are ortho-, para-directors because of their +M effect, where a lone pair on the halogen can be donated to the ring. wikipedia.orgmasterorganicchemistry.com For fluorine, the +M effect can be significant, sometimes making fluorobenzene (B45895) more reactive at the para position than benzene (B151609) itself. wikipedia.org

The interplay of these directing effects will determine the final position of substitution. The powerful activating and directing effect of the amino group will likely dominate, favoring substitution at the positions ortho and para to it. However, the fluoro and methoxy groups on the second phenyl ring will also influence the electron density distribution and may lead to substitution on that ring under certain conditions. The steric hindrance caused by the bulky substituents can also influence the regioselectivity, often favoring the para product over the ortho product. ulisboa.pt

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH2 | Strongly Activating lkouniv.ac.in | Ortho, Para lkouniv.ac.in |

| -OCH3 | Activating organicchemistrytutor.com | Ortho, Para organicchemistrytutor.com |

| -F | Weakly Deactivating masterorganicchemistry.com | Ortho, Para wikipedia.orgmasterorganicchemistry.com |

The rate of electrophilic aromatic substitution is significantly influenced by the nature of the substituents on the aromatic ring. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. masterorganicchemistry.com The presence of the strongly activating amino group in this compound suggests that it will undergo EAS reactions much faster than unsubstituted benzene.

Kinetic studies of EAS reactions on substituted anilines have shown that the formation of the sigma complex (arenium ion) is typically the rate-determining step. researchgate.netminia.edu.eg A kinetic isotope effect (kH/kD) greater than 1 indicates that the C-H bond breaking is at least partially rate-determining. researchgate.netcdnsciencepub.com For the reaction of aniline with 4,6-dinitrobenzofuroxan, a kH/kD value of 2.0 suggests that C-H bond formation is largely rate-determining. researchgate.netcdnsciencepub.com

The thermodynamics of the reaction are governed by the relative stability of the reactants, intermediates, and products. The stability of the arenium ion intermediate is a crucial factor. The electron-donating groups (-NH2, -OCH3) stabilize the positive charge in the arenium ion, lowering the activation energy and making the reaction more favorable. lkouniv.ac.in

Nucleophilic Reactivity and Participation in Condensation Reactions

The aniline nitrogen in this compound is nucleophilic and can participate in a variety of reactions, including condensation reactions. Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water.

One example of such a reaction is the formation of an imine (Schiff base) through the condensation of an aniline with an aldehyde or ketone. iucr.orgnih.goviucr.org For instance, aniline can react with 4-methoxybenzaldehyde (B44291) to form the corresponding imine. iucr.orgnih.goviucr.org Similarly, this compound can be expected to react with various carbonyl compounds.

The nucleophilicity of the aniline can also be utilized in substitution reactions. For example, it can act as a nucleophile in substitution reactions with propargylic alcohols. acs.org Additionally, it can participate in three-component reactions, such as the reaction with 2-alkynylbenzaldehydes and dialkyl phosphites, to form complex heterocyclic structures. nih.gov

The reactivity of the aniline can be modulated by protecting the amino group, for instance, by acetylation. google.comlibretexts.org This reduces the activating effect of the amino group and can be useful in controlling the regioselectivity of subsequent reactions like nitration. google.comlibretexts.org The protecting group can later be removed to regenerate the aniline functionality. libretexts.org

Formation of Imines, Schiff Bases, and Heterocyclic Compounds

The primary amine group of this compound is a key reactive site, readily participating in condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. gsconlinepress.comrdd.edu.iq This reaction typically involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. rdd.edu.iqresearchgate.net The formation of the azomethine group (-C=N-) is often facilitated by acid or base catalysis or by heating. gsconlinepress.com

Schiff bases derived from anilines are significant intermediates in organic synthesis and are prevalent in many biologically active compounds. gsconlinepress.commdpi.com For instance, the condensation of various anilines with substituted benzaldehydes is a common strategy for generating novel crystalline imine compounds. acs.org While specific studies detailing the synthesis of Schiff bases directly from this compound are not extensively documented in the reviewed literature, the general reactivity of anilines provides a clear precedent. rdd.edu.iqijtsrd.com The reaction can be generalized as shown in the table below.

Table 1: General Reaction for Schiff Base Formation

| Reactant A | Reactant B | Product | Conditions |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Imine/Schiff Base | Acid/base catalysis, heat gsconlinepress.com |

| N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine-5-carbaldehyde | Aromatic Amines | Pyrimidine Schiff Bases | In(OTf)₃ catalyst, THF nih.gov |

| 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-chloro-4-fluoroaniline | Pyrazolyl Schiff Base (intermediate) | Methanol (B129727), room temperature mdpi.com |

The aniline moiety is also a fundamental building block for the synthesis of nitrogen-containing heterocyclic compounds, which are a major class of physiologically active substances. openmedicinalchemistryjournal.com The formation of these complex structures can be achieved through various synthetic strategies starting from aniline derivatives. For example, quinolinones, an important class of nitrogen heterocycles, can be synthesized from suitable amides of o-acylanilines. researchgate.net Furthermore, modern methodologies like titanium-catalyzed hydroamination of aminoalkynes have been explored for the synthesis of dihydroisoquinolines, showcasing advanced routes to heterocyclic systems from amine precursors. ukzn.ac.za

Reactivity with Carbonyl Compounds and Activated Olefins

The primary reaction of this compound with simple carbonyl compounds like aldehydes and ketones is the formation of imines, as detailed in the previous section. researchgate.net Beyond this, aniline derivatives can engage in more complex transformations with carbonyls and activated olefins.

One notable reaction is the Heck reaction, where anilines, after conversion to stable aryl diazonium salts, can be coupled with activated olefins such as methyl acrylate (B77674). acs.org This palladium-catalyzed reaction forms a new carbon-carbon bond, leading to products like methyl (E)-3-aryl-acrylates. For example, various substituted anilines have been successfully reacted with methyl acrylate in the presence of a palladium catalyst to yield the corresponding cinnamate (B1238496) derivatives. acs.org This demonstrates a powerful method for the C-C bond formation starting from an aniline.

Another relevant transformation involves the direct reductive amination of aldehydes and ketones. This process couples an amine with a carbonyl compound in the presence of a reducing agent, such as sodium borohydride, to form a secondary or tertiary amine. mdpi.comresearchgate.net This one-pot method is highly efficient for creating C-N bonds and has been applied to synthesize complex secondary amines from pyrazole (B372694) aldehydes and substituted anilines. mdpi.com

Oxidative and Reductive Transformations of this compound

The redox chemistry of this compound is influenced by the electron-donating nature of the amine and methoxy groups, which makes the aromatic system susceptible to oxidation. Conversely, related structures can undergo reductive transformations like catalytic hydrogenation.

Electrochemical Behavior and Redox Potentials

The electrochemical oxidation of anilines has been a subject of detailed study. rsc.org The oxidation potential is sensitive to the nature and position of substituents on the aromatic ring. Generally, electron-donating groups like methoxy and alkyl groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. rsc.org

Studies using cyclic voltammetry (CV) and square wave voltammetry (SWV) on various substituted anilines provide insight into the likely electrochemical behavior of this compound. rsc.org The oxidation is typically an irreversible process, corresponding to the formation of a cation radical that can undergo further reactions. rsc.org The table below, derived from data on related compounds, illustrates the effect of substituents on oxidation potentials. rsc.org

Table 2: One-Electron Oxidation Potentials (Ep,a) of Selected Substituted Anilines

| Compound | Oxidation Potential (V vs Ag/AgCl) |

| Aniline | 0.81 |

| 2-Methoxyaniline | 0.70 |

| 3-Methoxyaniline | 0.83 |

| 4-Methoxyaniline | 0.65 |

| 4-Fluoroaniline | 0.86 |

Data sourced from electrochemical measurements in buffered 50% isopropanol (B130326) solution. rsc.org

Based on this data, the presence of the electron-donating methoxy group in this compound would be expected to lower its oxidation potential relative to aniline and fluoroaniline, while the fluoro group would slightly increase it. Electrochemical methods have also been employed for synthetic transformations, such as the direct C-H sulfonylation and selenylation of aniline derivatives, highlighting the utility of electrochemical oxidation in forming new bonds under mild, oxidant-free conditions. acs.orgsioc-journal.cn

Catalytic Hydrogenation and Dehydrogenation Studies

Catalytic hydrogenation is a fundamental process in organic chemistry, though studies specifically detailing the hydrogenation of the aromatic rings of this compound are limited. A more common related transformation is the reduction of nitro groups to form anilines. For example, the industrial synthesis of aniline involves the catalytic hydrogenation of nitrobenzene. google.com Similarly, the reduction of nitrophenols to aminophenols is a well-established model reaction to test the efficacy of new hydrogenation catalysts, such as novel copper-hydride nanoclusters. nih.gov

Conversely, catalytic dehydrogenation reactions involving anilines are also known. A notable example is the ruthenium-catalyzed deaminative coupling of primary amines to form secondary amines. nih.gov This process involves the dehydrogenation of the amine, followed by coupling. For instance, the coupling of aniline with primary amines to form aryl-substituted secondary amines has been demonstrated. nih.gov Mechanistic studies using Hammett plots and isotope effects suggest a complex pathway involving C-N bond cleavage and formation. nih.gov Such studies provide a basis for understanding potential dehydrogenative transformations that this compound could undergo.

Exploratory Applications in Advanced Chemical Systems Excluding Biological/clinical Contexts

2-(4-Fluoro-3-methoxyphenyl)aniline as a Ligand in Homogeneous and Heterogeneous Catalysis

The amine group and the aromatic rings of this compound make it a promising candidate for use as a ligand in coordination chemistry and catalysis. Aniline (B41778) derivatives are widely employed as ligands for transition metals, forming stable complexes that can catalyze a variety of organic transformations.

Metal complexes utilizing aniline-based ligands are typically synthesized through straightforward coordination reactions. For instance, palladium(II) complexes with fluorinated anilines have been prepared by the direct reaction of a palladium precursor, such as trans-[PdCl₂(C₆H₅CN)₂], with the corresponding fluoroaniline. researchgate.net This method yields complexes with the general formula trans-[PdCl₂(NH₂ArF)₂], where ArF represents the fluorinated aryl group. researchgate.net The synthesis involves the displacement of the weakly coordinating benzonitrile (B105546) ligands by the stronger aniline-based ligands.

Similarly, complexes of other transition metals like nickel, copper, and cobalt can be prepared using appropriate metal salts (e.g., chlorides, acetates). researchgate.netbohrium.com The aniline derivative can act as a monodentate ligand through its amino group or potentially as a bidentate ligand if other coordinating sites are available or introduced into the molecular structure. The electronic properties of the ligand, influenced by the fluoro and methoxy (B1213986) substituents, can impact the stability and reactivity of the resulting metal complex.

Table 1: Examples of Metal Complex Synthesis with Aniline-Type Ligands

| Metal Precursor | Ligand Type | Resulting Complex Type | Reference |

| trans-[PdCl₂(C₆H₅CN)₂] | Fluorinated Anilines | trans-[PdCl₂(NH₂ArF)₂] | researchgate.net |

| NiCl₂·glyme | Aniline | [Ni(aniline)₂Cl₂] | acs.org |

| Cu(OAc)₂ | Schiff Base from Aniline | [Cu(L)₂] | bohrium.com |

| CoCl₂ | Schiff Base from Aniline | [Co(L)₂] | bohrium.com |

This table presents generalized examples of complex synthesis with aniline-type ligands, illustrating common synthetic routes.

Evaluation of Catalytic Activity and Selectivity in Organic Reactions (e.g., C-C, C-N Coupling)

Palladium complexes bearing fluorinated aniline ligands have demonstrated notable activity in C-C cross-coupling reactions. For example, complexes of the type trans-[PdCl₂(NH₂ArF)₂] have been successfully employed as catalysts in the Heck coupling reaction between bromobenzene (B47551) and styrene. researchgate.net The presence of fluorine atoms on the aniline ligand influences the electronic environment of the palladium center, which in turn affects the catalytic efficiency.

In addition to palladium catalysis, aniline derivatives are crucial in nickel-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination). acs.orgnih.gov These reactions are fundamental for the synthesis of arylamines. While specific studies on this compound as a ligand in this context are not widely reported, the general success of aniline derivatives suggests its potential. The steric and electronic profile of this specific aniline could offer unique selectivity and reactivity in such transformations. For example, nickel-catalyzed cross-coupling reactions have been shown to be effective for a wide range of anilines with various aryl halides. acs.org

Table 2: Representative Catalytic Performance in Heck Coupling with a Fluoroaniline-Palladium Complex

| Catalyst | Substrate 1 | Substrate 2 | Product Yield | Reference |

| trans-[PdCl₂(NH₂C₆H₃-3,4-F₂)₂] | Bromobenzene | Styrene | Moderate to Good | researchgate.net |

| trans-[PdCl₂(NH₂C₆F₅)₂] | Bromobenzene | Styrene | Moderate to Good | researchgate.net |

This table shows representative results for Heck coupling reactions catalyzed by palladium complexes with different fluorinated aniline ligands, indicating their general catalytic capability.

Role of this compound as a Building Block for Organic Materials

The rigid biphenyl (B1667301) structure combined with reactive functional groups makes this compound an attractive building block for the synthesis of high-performance organic materials, including polymers and components for electronic devices.

Fluorine-containing polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low dielectric constants. This compound can serve as a monomer or a precursor to a monomer for such polymers.

Polyanilines: The chemical oxidative polymerization of fluorinated aniline monomers, such as 2-fluoroaniline (B146934) and 3-fluoroaniline, has been shown to produce polyfluoroanilines. researchgate.netnih.gov These polymers often exhibit improved solubility in organic solvents and greater thermal stability compared to the parent polyaniline, which enhances their processability. researchgate.net The incorporation of the this compound moiety into a polyaniline backbone could similarly enhance these properties due to the presence of the C-F bond and the bulky methoxy-substituted phenyl group, which would disrupt chain packing and improve solubility. researchgate.net

Polyimides: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. pageplace.de Their properties can be tailored by modifying the chemical structure of the diamine and dianhydride monomers. researchgate.net Introducing fluorine atoms into the polymer backbone is a common strategy to decrease the dielectric constant, reduce moisture absorption, and increase solubility. pageplace.deresearchgate.net this compound can be used as a precursor to synthesize novel fluorinated aromatic diamines, which are essential monomers for producing these advanced polyimides.

Table 3: Comparison of Properties of Polyaniline and Fluorine-Substituted Polyaniline

| Property | Polyaniline (PANI) | Poly(3-fluoroaniline) (P3FAN) | Reference |

| Solubility | Generally poor in common solvents | Improved solubility | researchgate.net |

| Thermal Stability | Good | Higher than PANI | researchgate.net |

This table illustrates the typical enhancements observed upon incorporating fluorine into a polyaniline backbone.

Components in Organic Electronic Device Architectures (e.g., Organic Light-Emitting Diodes - OLEDs, Organic Photovoltaics - OPVs, in theoretical or synthetic aspects)

The structural features of this compound are highly relevant to the design of materials for organic electronics. Derivatives of this compound have been investigated for their potential in devices like organic photovoltaics (OPVs).

Specifically, a closely related derivative, 3-fluoro-N,N-bis(4-methoxyphenyl)aniline, has been used as a building block for a donor-π-donor (D–π–D) type dopant-free hole transport material (HTM) for use in inverted perovskite solar cells (PSCs), a highly efficient type of OPV. researchgate.netlu.se The material, named TPAOF, demonstrated the importance of the fluorinated aniline moiety in achieving high-performance devices. researchgate.net The strategic placement of fluorine and methoxy groups can influence the material's energy levels, morphology, and interfacial properties, which are critical for efficient charge extraction in solar cells.

In a related study, another derivative, TPASF, which combines a 3-fluoro-N,N-bis(4-(methylthio)phenyl)aniline group with a thieno[3,2-b]thiophene (B52689) core, was shown to form a self-assembled nanofibrillar network. lu.se This supramolecular organization led to high hole mobility and superior device performance, with the corresponding inverted PSCs achieving a power conversion efficiency (PCE) of over 21%. lu.se These findings underscore the significant potential of this compound-based structures as key components in advanced OPV architectures. The core structure is also found in materials developed for OLEDs, indicating its versatility in organic electronics. sunatech.com

Table 4: Performance of an Inverted Perovskite Solar Cell Using a Derivative HTM

| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| TPASF | 21.01 | 1.12 | 23.95 | 0.78 | lu.se |

This table shows the key performance metrics for a high-efficiency perovskite solar cell employing a hole transport material (HTM) derived from a fluorinated aniline structure.

Supramolecular Chemistry and Self-Assembly Potential of this compound Derivatives

Supramolecular chemistry, which involves the study of systems held together by non-covalent interactions, is critical for developing "bottom-up" approaches to advanced functional materials. The functional groups on this compound and its derivatives provide multiple sites for directed intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Research on derivatives has shown that these molecules can self-assemble into highly ordered structures. For instance, the HTM named TPASF, which contains a fluorinated triphenylamine (B166846) unit, is driven to form a supramolecular nanofibrillar network through synergistic fluorine-sulfur (F···S) dipole-dipole interactions. researchgate.netlu.se This self-assembly is crucial for creating efficient charge transport pathways in the solar cell device. lu.se

In the crystal structures of related molecules, other non-covalent interactions play a significant role. These include O—H⋯O and C—H⋯F hydrogen bonds, which can link molecules into chains and layers. nih.gov The presence of the aromatic rings also allows for π-π stacking interactions, further stabilizing the supramolecular assembly. The ability of this compound derivatives to form such ordered, self-assembled structures is a key attribute for their application in materials science, where precise control over molecular organization is paramount for achieving desired functions.

Table 5: Examples of Intermolecular Interactions in Related Crystal Structures

| Interaction Type | Description | Observed in Derivative of | Reference |

| Dipole-Dipole | Synergistic F···S interactions | TPASF | researchgate.netlu.se |

| Hydrogen Bond | O—H⋯O linking molecules into chains | Fluorinated tetrahydroisoquinoline | nih.gov |

| Hydrogen Bond | C—H⋯F linking chains into layers | Fluorinated tetrahydroisoquinoline | nih.gov |

| Hydrogen Bond | N—H⋯O and N—H⋯Cl | N-(3-Chloro-4-methoxyphenyl)-N′-hydroxy-2-oxo-2-phenylacetamidine | researchgate.net |

Formation of Ordered Structures (e.g., Co-crystals, Supramolecular Polymers)

The capacity of this compound to engage in various non-covalent interactions makes it a potential building block for creating ordered supramolecular structures like co-crystals and supramolecular polymers. nih.gov

Co-crystals: The formation of co-crystals can be achieved by combining this compound with a suitable co-former. The selection of a co-former is based on its ability to form complementary interactions, particularly hydrogen bonds. For instance, the interaction between aniline and phenol (B47542) groups can lead to the formation of specific supramolecular synthons, which are robust structural motifs in co-crystal design. nih.govmdpi.com Dicarboxylic acids are also common co-formers.

Supramolecular Polymers: These polymers are formed through the reversible, non-covalent linking of monomeric units. nih.gov The presence of both hydrogen bond donor (-NH2) and acceptor sites in this compound allows for the potential self-assembly into one-dimensional chains or more complex networks. The strength and directionality of these interactions, which can be influenced by factors like solvent and temperature, would dictate the characteristics of the resulting supramolecular structure. nih.gov

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (amine) | O (methoxy) / N (amine) | Formation of dimers and extended chains. nih.gov |

| C-H···F Interaction | C-H (aromatic) | F (fluoro) | Stabilization of molecular packing. acs.org |

| π-π Stacking | Phenyl ring | Phenyl ring | Contributes to the formation of columnar or herringbone arrangements. researchgate.net |

Applications in Chemo-sensing and Probe Development (Academic Focus)

The structural framework of this compound, a biphenylamine derivative, is a promising platform for the development of fluorescent or chromogenic probes for the detection of specific analytes. nih.govrsc.org

Design of Fluorescent or Chromogenic Probes for Specific Analytes (e.g., Metal Ions, Anions)

The design of such probes typically involves attaching a specific receptor for the target analyte to the aniline fluorophore. nih.gov The binding of the analyte then induces a change in the photophysical properties of the molecule, such as its fluorescence or color. nih.gov

Metal Ion Detection: To detect metal ions, chelating groups can be incorporated into the molecular structure. nih.gov The binding of a metal ion can lead to a "turn-on" or "turn-off" fluorescent response through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.govbohrium.com For example, a probe might be designed to selectively bind with ions like Cu²⁺ or Fe³⁺, causing a measurable change in its fluorescence. nih.gov

Anion Detection: For sensing anions, moieties capable of hydrogen bonding, such as ureas or thioureas, can be added to the aniline structure. rsc.org The interaction with an anion like fluoride (B91410) (F⁻) can cause a deprotonation or a shift in the electronic distribution of the probe, resulting in a visible color change or a change in fluorescence. rsc.org

Mechanistic Studies of Recognition and Signal Transduction

The development of effective chemosensors relies on a detailed understanding of how the probe recognizes the analyte and how that recognition event is converted into a signal. rsc.org

Recognition: The selectivity of a probe is determined by its binding site. Techniques like UV-Vis and fluorescence spectroscopy are used to study the binding affinity and stoichiometry of the probe-analyte complex. sci-hub.se

Signal Transduction: The mechanism by which analyte binding produces an optical signal is a key area of investigation. For instance, the binding of an analyte might restrict the intramolecular rotation within the probe molecule, leading to an enhanced fluorescence emission. nih.gov Computational methods, including Density Functional Theory (DFT), are often used to model and understand the changes in the electronic structure and spectral properties of the probe upon binding the analyte. sci-hub.se

| Target Analyte | Potential Receptor Moiety | Common Signaling Mechanism | Typical Response |

|---|---|---|---|

| Metal Ions (e.g., Cu²⁺, Fe³⁺, Ag⁺) | Aza-crown ether, thiocarbamide | Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT) | Fluorescence "turn-off" or "turn-on". nih.govnih.gov |

| Anions (e.g., F⁻, CN⁻) | Urea, thiourea, acridinedione | Hydrogen bonding, deprotonation | Chromogenic (color change) and/or fluorescent response. bohrium.comrsc.org |

Future Directions and Emerging Research Avenues for 2 4 Fluoro 3 Methoxyphenyl Aniline

Development of Sustainable and Green Synthetic Methodologies for Industrial Scale-Up

The industrial synthesis of diarylamines, including 2-(4-Fluoro-3-methoxyphenyl)aniline, has traditionally relied on methods like the Buchwald-Hartwig amination. numberanalytics.com While effective, these methods often employ precious metal catalysts like palladium, along with strong bases and organic solvents, which can be costly and generate significant waste. numberanalytics.comcatalysis.blog Future research is focused on creating more environmentally friendly and economically viable synthetic routes.

Key areas of development include:

Catalyst Innovation: A major push is underway to develop catalysts based on more abundant and less toxic metals such as iron, copper, and nickel. academie-sciences.fr The creation of heterogeneous catalysts, which are immobilized on a solid support, is also a priority as they can be more easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.org

Greener Solvents: Efforts are being made to replace conventional organic solvents with more sustainable alternatives like water or bio-based solvents. catalysis.blog

Energy Efficiency: The use of microwave heating or ball milling (mechanochemistry) can lead to faster reactions at lower temperatures, reducing energy consumption. dtu.dkresearchgate.net

A comparison of traditional and emerging green synthetic approaches is detailed below.

| Feature | Traditional Synthesis (e.g., Buchwald-Hartwig) | Green/Sustainable Synthesis |

| Catalyst | Palladium, Platinum numberanalytics.com | Iron, Copper, Nickel, Heterogeneous Catalysts academie-sciences.frrsc.org |

| Solvent | Toluene (B28343), Dioxane wuxiapptec.com | Water, Bio-solvents catalysis.blog |

| Base | Strong bases (e.g., NaOtBu) wuxiapptec.com | Weaker, recyclable bases |

| Energy | Conventional heating dtu.dk | Microwave, Mechanochemistry dtu.dkresearchgate.net |

| Waste | High | Low |

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, is a rapidly growing area in pharmaceutical manufacturing. asynt.comresearchgate.net This approach offers numerous advantages for the synthesis of compounds like this compound, including improved safety, higher efficiency, and easier scalability. seqens.commt.com

The key benefits of flow chemistry include:

Enhanced Safety: The small reaction volumes in flow reactors allow for better temperature control, reducing the risk of dangerous, uncontrolled reactions. dtu.dkseqens.com

Increased Efficiency: The precise control over reaction conditions in a flow system often leads to faster reactions and higher yields. seqens.com

Seamless Scalability: Scaling up a reaction in a flow system can be as simple as running the reactor for a longer time, which is often more straightforward than scaling up a batch process. dtu.dkseqens.com

Automated synthesis platforms can further enhance these benefits by allowing for rapid optimization of reaction conditions and consistent product quality. asynt.comsigmaaldrich.com

Advanced Computational Modeling for Predictive Structure-Reactivity and Structure-Property Relationships

Computational tools are increasingly being used to accelerate the drug discovery process. For this compound and its derivatives, these methods can predict how changes in the molecule's structure will affect its properties and biological activity.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a relationship between the chemical structure of a series of compounds and their biological activity. tsri.or.thipb.ptnih.gov This can help guide the design of new, more potent drug candidates. tsri.or.th

Molecular Docking: This technique predicts how a molecule will bind to a biological target, such as a protein. This information can provide insight into the mechanism of action and help in the design of more effective drugs. tsri.or.th

| Computational Method | Application for this compound |

| QSAR | Predicting the biological activity of new derivatives to guide synthesis. tsri.or.thipb.pt |

| Molecular Docking | Simulating the binding of the molecule to its biological target to understand its mechanism of action. tsri.or.th |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations in Complex Chemical Systems

While this compound is a known building block, there is still much to learn about its chemical reactivity. Future research will likely explore new ways to modify this molecule to create novel structures with unique properties.

Emerging areas of investigation include:

C-H Activation: This involves the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. nih.govchemrxiv.orgresearchgate.netdmaiti.com This approach could allow for the rapid diversification of the this compound scaffold.

Photoredox Catalysis: This technique uses light to drive chemical reactions, often under mild conditions. nih.govyoutube.comyoutube.comdoaj.orgyoutube.com It has the potential to enable new types of transformations that are not possible with traditional methods. youtube.com

The discovery of new reactions and transformations could lead to the development of novel pharmaceuticals and materials based on the diarylamine structure. researchgate.netresearchgate.netnih.govacs.org

Synergistic Research Across Disciplines to Uncover New Fundamental Principles

The full potential of this compound and related compounds will be realized through collaborations between scientists in different fields. nih.gov

Medicinal Chemistry and Biology: Close collaboration between chemists who synthesize new molecules and biologists who test them is essential for the development of new drugs. frontiersin.orgnih.gov

Materials Science: The electronic properties of diarylamines suggest they could be useful in the development of new materials for electronics, such as organic light-emitting diodes (OLEDs).

Data Science: The use of artificial intelligence and machine learning can help to analyze large datasets from chemical experiments and biological testing to identify promising new drug candidates more quickly.

By bringing together experts from different disciplines, researchers can accelerate the pace of discovery and unlock new applications for this versatile chemical building block.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluoro-3-methoxyphenyl)aniline, and how can its purity be validated?

Methodological Answer:

- Synthesis : A common approach involves nucleophilic substitution or Ullmann-type coupling to introduce the fluoro and methoxy substituents onto the aniline backbone. For example, describes the use of 4-fluoro-3-methoxyaniline as a precursor in synthesizing carboxamide derivatives via amidation reactions .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) is typically employed.

- Validation :

- HPLC/GC-MS : To assess purity (>95% recommended for research use).

- NMR : Confirm substituent positions (e.g., H NMR: methoxy protons at ~3.8 ppm, aromatic protons split due to fluorine coupling) .

- Melting Point : Compare with literature values (e.g., derivatives in show mp ranges of 90–228°C depending on substituents) .

Q. How do the physicochemical properties of this compound influence its handling and storage in laboratory settings?

Methodological Answer:

-

Key Properties (derived from analogous compounds in –6):

Property Value/Description Molecular Weight ~215.2 g/mol (estimated) Boiling Point ~250–300°C (extrapolated) Solubility Moderate in polar aprotic solvents (DMF, DMSO) Stability Light-sensitive; store under inert atmosphere -

Handling : Use gloves and fume hoods due to potential toxicity (similar anilines in list R20/21/22 hazards). Stabilize with 0.1% BHT if prone to oxidation .

Q. What analytical techniques are most effective for quantifying this compound in complex reaction mixtures?

Methodological Answer:

- HPLC-DAD/UV : Use a C18 column with acetonitrile/water (60:40) mobile phase; detect at 254 nm (aromatic absorption).

- LC-MS : ESI+ mode for protonated molecular ion ([M+H] ~216.2 m/z).

- TLC : Silica plates with ethyl acetate/hexane (1:3); visualize under UV or with ninhydrin spray .

Advanced Research Questions

Q. How does the electronic effect of the 4-fluoro-3-methoxy substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

- Mechanistic Insight : The fluorine atom (-I effect) deactivates the ring, while the methoxy group (+M effect) directs electrophiles to the ortho/para positions relative to itself. Computational studies (DFT) can map electron density to predict reactivity (e.g., para to fluorine is likely less reactive due to steric and electronic hindrance).

- Experimental Validation : Perform nitration or bromination; analyze product distribution via H NMR or X-ray crystallography. highlights similar regioselectivity in trifluorophenyl-aniline derivatives .

Q. What computational strategies can predict the degradation pathways of this compound in environmental or biological systems?

Methodological Answer:

- In Silico Tools :

- MetaSite : Predict cytochrome P450-mediated oxidation sites (e.g., demethylation of methoxy group).

- ECOSAR : Estimate ecotoxicity of degradation products (e.g., fluoroaniline derivatives).

- Experimental Correlation : Use LC-HRMS to identify metabolites in soil microcosm studies (see for analogous aniline degradation models) .

Q. How can this compound be utilized as a building block in medicinal chemistry?

Methodological Answer:

- Case Study : demonstrates its use in synthesizing N-(4-Fluoro-3-methoxyphenyl)imidazo[4,5-b]pyridine-7-carboxamide, a potential kinase inhibitor.

- Step 1 : Couple with carboxylic acids via EDC/HOBt activation.

- Step 2 : Screen for bioactivity using kinase assays (e.g., ATP-binding inhibition).

- SAR Insights : Modify the methoxy group to ethoxy or replace fluorine with other halogens to optimize potency/selectivity .

Q. Table 1. Comparative Physicochemical Data of Fluorinated Aniline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.